

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(Phenylethynyl)benzaldehyde

Cat. No.: B1269893

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Phenylethynyl)benzaldehyde**, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting a valuable resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

IUPAC Name: 4-(2-phenylethynyl)benzaldehyde[1]

Synonyms: **4-(Phenylethynyl)benzaldehyde**, p-(Phenylethynyl)benzaldehyde, 4-Formyldiphenylacetylene[2]

CAS Number: 57341-98-7[1]

Molecular Formula: C₁₅H₁₀O[1]

Molecular Weight: 206.24 g/mol [1]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Phenylethynyl)benzaldehyde** is presented in the table below.

Property	Value	Reference
Molecular Weight	206.24 g/mol	[1]
Melting Point	98-100 °C	[3]
Boiling Point	364.2 °C at 760 mmHg (Predicted)	[4]
Appearance	White to yellowish-brown solid	[3][5]
SMILES	<chem>C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O</chem>	[1]
InChIKey	SYCFYQFCFHKYPI- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **4-(Phenylethynyl)benzaldehyde** is the Sonogashira cross-coupling reaction.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[6]

General Sonogashira Coupling Protocol

A typical experimental protocol for the synthesis of **4-(Phenylethynyl)benzaldehyde** via a copper-free Sonogashira coupling is as follows:

Materials:

- 4-Chlorobenzaldehyde
- Phenylacetylene
- Palladium precatalyst (e.g., containing a meta-terarylphosphine ligand)

- Base (e.g., an amine)
- Solvent (e.g., hexanes for purification)

Procedure:

- To an oven-dried flask, add 4-chlorobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol).^[5]
- Add the palladium precatalyst and a suitable base.
- The reaction mixture is stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as hexanes, to afford **4-(phenylethynyl)benzaldehyde** as a yellowish-brown solid.^[5]

Note: A variety of palladium catalysts, copper co-catalysts (in the traditional Sonogashira reaction), bases, and solvents can be employed, and the reaction conditions may require optimization depending on the specific reactants and catalyst system used.

Biological Activity and Applications in Drug Development

While specific quantitative biological data such as IC₅₀ or MIC values for **4-(Phenylethynyl)benzaldehyde** are not readily available in the public domain, the benzaldehyde scaffold and its derivatives are known to possess a wide range of biological activities. The phenylethynyl moiety can also contribute to the biological profile of the molecule.

Derivatives of benzaldehyde have been investigated for their potential as:

- Anticancer agents: Benzaldehyde and its derivatives have shown antitumor activity.^[5] For instance, certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

- Antimicrobial agents: Benzaldehyde has been reported to have antimicrobial properties.[\[7\]](#)
- Enzyme inhibitors: The benzaldehyde scaffold is present in various molecules designed as enzyme inhibitors.

The **4-(phenylethynyl)benzaldehyde** core structure is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery screening.

Quantitative Data for Related Compounds

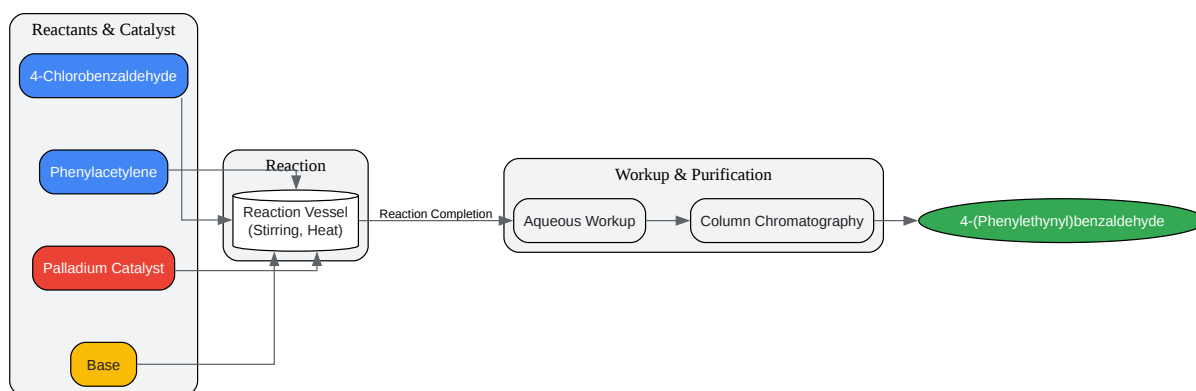
The following table summarizes the biological activity of some benzaldehyde derivatives to provide a contextual reference.

Compound/Derivative	Activity Type	Cell Line/Target	IC ₅₀ / MIC (μM)	Reference
Benzaldehyde	Cytotoxicity	BEAS-2B cells	No significant cytotoxicity at 1-10 mM	[8]
Vanillin (a benzaldehyde derivative)	Cytotoxicity	-	Cytotoxic at ≥ 1 mM	[8]
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 1	Anticancer	Colon (CaCo-2)	4.96	[6]
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 2	Anticancer	Colorectal (DLD1)	0.35	[6]
Benzaldehyde	Antimicrobial	Staphylococcus aureus	MIC ≥ 1024 μg/mL	[7]

Visualizations

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates the general workflow for the synthesis of **4-(Phenylethynyl)benzaldehyde** via a Sonogashira coupling reaction.

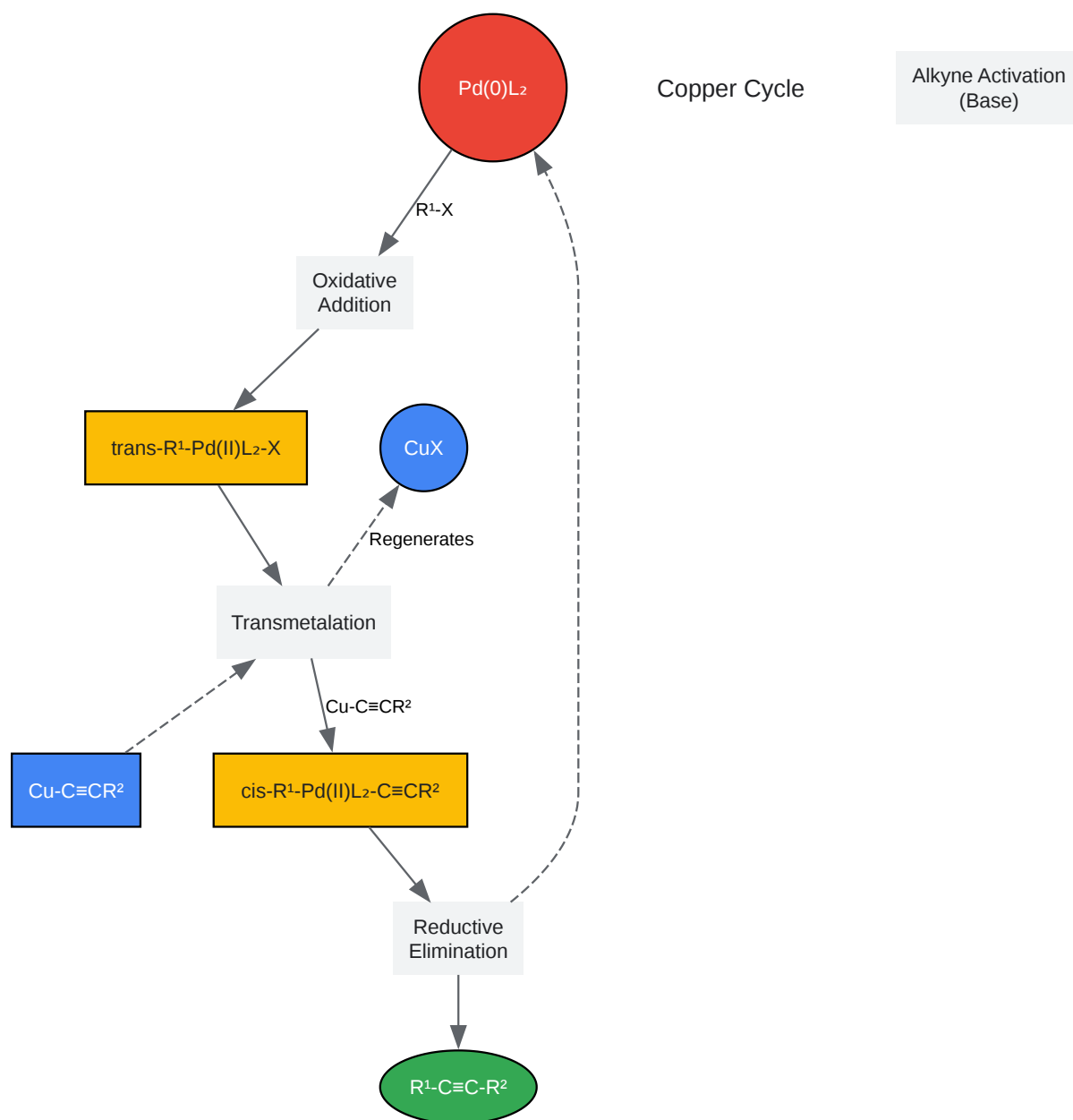


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Caption: Workflow for the synthesis of **4-(Phenylethynyl)benzaldehyde**.

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the key steps in the catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.



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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

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